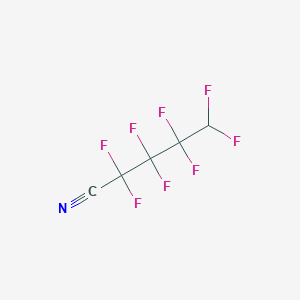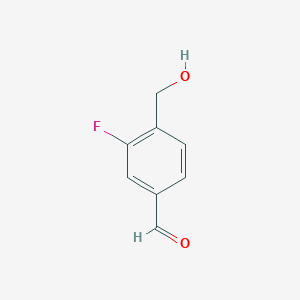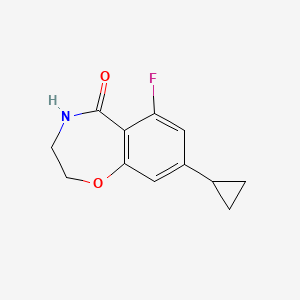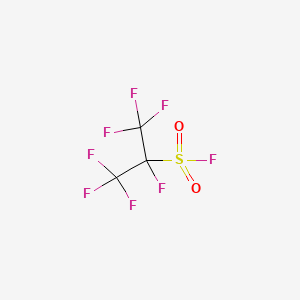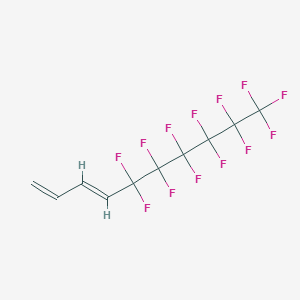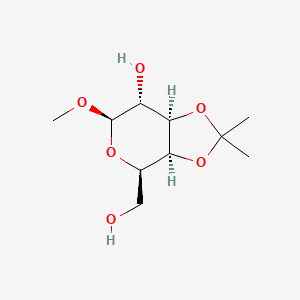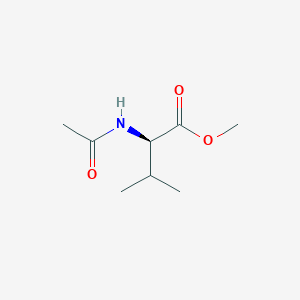
2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Descripción general
Descripción
2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide, also known as CCT245737, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein that plays a key role in the DNA damage response pathway. By targeting CHK1, CCT245737 has the potential to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination therapy.
Mecanismo De Acción
CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated and phosphorylates a number of downstream targets, leading to cell cycle arrest and DNA repair. By inhibiting CHK1, 2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide prevents the activation of this pathway, leading to increased sensitivity to DNA-damaging agents and ultimately, cell death.
Biochemical and Physiological Effects
2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting CHK1, 2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has been shown to induce DNA damage, activate the DNA damage response pathway, and promote apoptosis. These effects are thought to contribute to the enhanced anti-tumor activity observed in pre-clinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is its ability to sensitize cancer cells to a variety of DNA-damaging agents, making it a promising candidate for combination therapy. However, one limitation of 2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is its potential toxicity, particularly when used in combination with other DNA-damaging agents. Careful dosing and monitoring will be necessary to ensure that the benefits of this compound outweigh any potential risks.
Direcciones Futuras
There are a number of future directions for research on 2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. One area of interest is the development of biomarkers that can predict which patients are most likely to benefit from treatment with 2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. Additionally, there is ongoing research into the use of 2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide in combination with other targeted therapies, such as PARP inhibitors, to further enhance its anti-tumor activity. Finally, there is interest in exploring the potential use of 2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide in other disease contexts, such as neurodegenerative disorders, where CHK1 has been implicated in disease progression.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has been extensively studied in pre-clinical models of cancer, with promising results. In vitro studies have shown that 2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide can sensitize cancer cells to a variety of DNA-damaging agents, including ionizing radiation and chemotherapy drugs such as gemcitabine and cisplatin. In vivo studies have demonstrated that 2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide can enhance the anti-tumor activity of these agents, leading to increased tumor regression and improved survival rates.
Propiedades
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3N3O/c13-6-1-3-7(4-2-6)19-10(21)8-5-18-11(14)20-9(8)12(15,16)17/h1-5H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMGQUKETAKVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



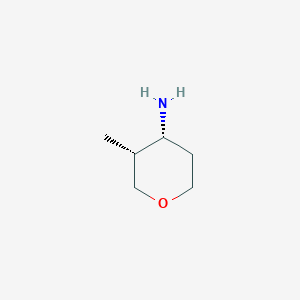
![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)
![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)


